molecular formula C12H26N2 B5100695 N-butyl-1-ethyl-N-methyl-4-piperidinamine

N-butyl-1-ethyl-N-methyl-4-piperidinamine

Cat. No. B5100695
M. Wt: 198.35 g/mol
InChI Key: DCOHWNATZOGSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-ethyl-N-methyl-4-piperidinamine, commonly known as BEP, is a chemical compound that belongs to the family of piperidine derivatives. It is a synthetic compound that has been used extensively in scientific research for its potential applications in various fields such as pharmacology, neuroscience, and toxicology. BEP has been found to have significant effects on the central nervous system, making it a valuable tool for studying the mechanisms of drug addiction, pain management, and other neurological disorders.

Scientific Research Applications

BEP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BEP is in the study of drug addiction. BEP has been found to have a significant effect on the reward system in the brain, making it a valuable tool for studying the mechanisms of drug addiction and developing new treatments for drug addiction.
BEP has also been studied for its potential applications in pain management. It has been found to have significant analgesic effects, making it a potential alternative to traditional pain medications that can have negative side effects.

Mechanism of Action

BEP acts on the central nervous system by binding to specific receptors in the brain. It has been found to have a significant effect on the reward system in the brain, which is responsible for the feelings of pleasure and motivation. BEP has also been found to have analgesic effects by acting on the pain receptors in the brain.
Biochemical and physiological effects:
BEP has been found to have significant effects on the levels of various neurotransmitters in the brain. It has been found to increase the levels of dopamine, a neurotransmitter that is associated with feelings of pleasure and motivation. BEP has also been found to decrease the levels of noradrenaline and serotonin, two neurotransmitters that are associated with mood regulation.

Advantages and Limitations for Lab Experiments

BEP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. It has also been extensively studied, and its effects on the central nervous system are well understood.
However, BEP also has some limitations. It can be difficult to control the dosage of BEP, which can lead to variability in the results of experiments. Additionally, BEP can have significant effects on the central nervous system, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on BEP. One potential direction is the development of new treatments for drug addiction. BEP has been found to have significant effects on the reward system in the brain, making it a potential target for the development of new treatments for drug addiction.
Another potential direction is the development of new pain medications. BEP has been found to have significant analgesic effects, making it a potential alternative to traditional pain medications that can have negative side effects.
Conclusion:
BEP is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It has significant effects on the central nervous system, making it a valuable tool for studying the mechanisms of drug addiction, pain management, and other neurological disorders. BEP has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on BEP, including the development of new treatments for drug addiction and pain management.

Synthesis Methods

BEP is synthesized through a multi-step process that involves the reaction of various organic compounds. The most common method of synthesis involves the reaction of N-ethyl-4-piperidone with butylamine and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure BEP.

properties

IUPAC Name

N-butyl-1-ethyl-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-4-6-9-13(3)12-7-10-14(5-2)11-8-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOHWNATZOGSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCN(CC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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